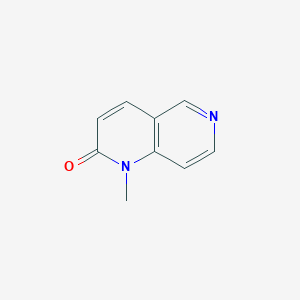
1-Methyl-1,6-naphthyridin-2(1H)-one
Übersicht
Beschreibung
1-Methyl-1,6-naphthyridin-2(1H)-one, also known as MN, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. It is a synthetic compound that was first synthesized in the 1960s and has since been studied extensively for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Pharmaceutical Interests
- Biological Activities: 1,6-Naphthyridin-2(1H)-one derivatives, including 1-Methyl-1,6-naphthyridin-2(1H)-one, have been explored for various biological activities. These activities include their use as cardiotonic drugs, protein kinase inhibitors, and neuroprotective agents (Guillon et al., 2017).
- Pharmaceutical Applications: Substituted 1,6-naphthyridin-2(1H)-one compounds have shown a wide range of pharmaceutical applications. For instance, certain derivatives have displayed antiproliferative activity towards breast cancer cell lines (Guillon et al., 2017).
Synthetic Methods and Functionalization
- Novel Synthesis Methods: Innovative synthesis methods for 1,6-naphthyridin-2(1H)-ones and their derivatives have been developed. These methods include catalyst-free syntheses in eco-friendly solvents like water, highlighting the advancement in green chemistry (Mukhopadhyay et al., 2011).
- Functionalization Techniques: Functionalized 1,6-naphthyridin-2(1H)-ones have been achieved through various chemical processes, including regioselective palladium-catalyzed cross-coupling reactions. These techniques allow for the creation of highly specialized molecules with potential biomedical applications (Montoir et al., 2014).
Chemotherapeutic and Anticancer Potential
- Anticancer Properties: A significant focus in the research of 1,6-naphthyridin-2(1H)-one derivatives is their anticancer properties. Various studies have correlated the synthesis of these compounds with their activity against different cancer cell lines, indicating their potential in cancer chemotherapy (Lavanya et al., 2021).
Environmental Friendly Synthesis
- Green Chemistry Approaches: The synthesis of 1,6-naphthyridine derivatives, including 1-Methyl-1,6-naphthyridin-2(1H)-one, has been achieved using environmentally friendly methods. These include solvent-free and catalyst-free techniques, emphasizing the shift towards more sustainable chemical synthesis processes (Hameed, 2015).
Eigenschaften
IUPAC Name |
1-methyl-1,6-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-8-4-5-10-6-7(8)2-3-9(11)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWCLOSSLOIRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,6-naphthyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B3241670.png)




![4-[2-(4-Methylphenyl)ethyl]piperidine HCl](/img/structure/B3241724.png)






